2-Methylpropyl 2-aminopropanoate hydrochloride
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Overview
Description
2-Methylpropyl 2-aminopropanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methylpropyl 2-aminopropanoate hydrochloride involves the esterification of L-alanine with isobutanol in the presence of thionyl chloride. The reaction is carried out at temperatures between -10°C to 5°C to ensure the amino group of L-alanine is hydrochlorinated . The reaction mixture is then heated to 75-85°C in the presence of molecular sieves to remove water and drive the esterification reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted amines and esters.
Scientific Research Applications
2-Methylpropyl 2-aminopropanoate hydrochloride is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Used in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-methylpropanoate hydrochloride
- Ethyl 2-amino-2-methylpropanoate hydrochloride
- Propyl 2-amino-2-methylpropanoate hydrochloride
Uniqueness
2-Methylpropyl 2-aminopropanoate hydrochloride is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
2-methylpropyl 2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-10-7(9)6(3)8;/h5-6H,4,8H2,1-3H3;1H |
InChI Key |
JQXKMZBUNUSFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)N.Cl |
Origin of Product |
United States |
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